3,4-Difluorobenzylsulfonamide

Description

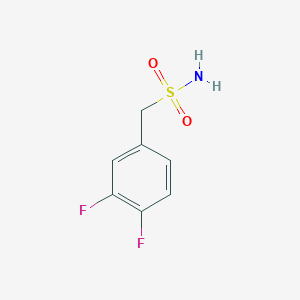

3,4-Difluorobenzylsulfonamide: is an organic compound with the molecular formula C7H7F2NO2S and a molecular weight of 207.20 g/mol . It is a derivative of benzylsulfonamide, where the benzene ring is substituted with two fluorine atoms at the 3 and 4 positions. This compound is known for its applications in various fields, including medicinal chemistry and materials science.

Properties

IUPAC Name |

(3,4-difluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO2S/c8-6-2-1-5(3-7(6)9)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJAAPRXILBMJQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CS(=O)(=O)N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693157 | |

| Record name | 1-(3,4-Difluorophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919354-71-5 | |

| Record name | 1-(3,4-Difluorophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluorobenzylsulfonamide typically involves the reaction of 3,4-difluorobenzylamine with sulfonyl chloride under basic conditions. The reaction can be carried out as follows:

Starting Materials: 3,4-Difluorobenzylamine and sulfonyl chloride.

Reaction Conditions: The reaction is usually performed in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 3,4-difluorobenzylamine is dissolved in an appropriate solvent (e.g., dichloromethane), and the sulfonyl chloride is added dropwise with stirring. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Workup: The reaction mixture is washed with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluorobenzylsulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced to form different functional groups.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

Substitution Reactions: Products with different substituents on the benzene ring.

Oxidation and Reduction Reactions: Products with altered oxidation states of the sulfonamide group.

Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

Chemistry: 3,4-Difluorobenzylsulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It can act as a ligand for various biological targets, providing insights into biochemical pathways.

Medicine: The compound has potential applications in medicinal chemistry as a scaffold for drug development. Its derivatives may exhibit pharmacological activities, including antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties.

Mechanism of Action

The mechanism of action of 3,4-Difluorobenzylsulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their function. The fluorine atoms may enhance binding affinity and selectivity by interacting with hydrophobic pockets in proteins.

Comparison with Similar Compounds

- 3,5-Difluorobenzylsulfonamide

- 2,4-Difluorobenzylsulfonamide

- 4-Bromo-2,5-Difluorobenzylsulfonamide

Comparison: 3,4-Difluorobenzylsulfonamide is unique due to the specific positioning of the fluorine atoms on the benzene ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different physicochemical properties, such as solubility and stability, which can impact its suitability for various applications.

Biological Activity

3,4-Difluorobenzylsulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the introduction of fluorine atoms at the 3 and 4 positions of the benzyl ring and subsequent sulfonamide formation. The general synthetic route includes:

- Fluorination of Benzyl Chloride : Using fluorinating agents such as XeF₂ in the presence of Lewis acids (e.g., BF3) to introduce fluorine atoms.

- Sulfonamide Formation : Reacting the fluorinated benzyl compound with sulfonamide derivatives to yield this compound.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit significant antiviral activity. A study on related fluorinated nucleosides showed promising results against Hepatitis C Virus (HCV), suggesting that the introduction of fluorine can enhance antiviral efficacy while reducing cytotoxicity to host cells .

Antitumor Activity

In addition to antiviral properties, this compound has been evaluated for its antitumor effects. The compound's structural modifications can influence its interaction with biological targets, potentially leading to selective cytotoxicity against cancer cells.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group may act as an inhibitor for certain enzymes involved in viral replication or tumor growth.

- Interaction with Nucleic Acids : Fluorinated compounds often exhibit altered binding affinities to nucleic acids, which can interfere with viral replication or cancer cell proliferation.

Data Table: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antiviral | Active against HCV | |

| Antitumor | Cytotoxicity in cancer cells | |

| Enzyme Inhibition | Potential inhibitor |

Case Study 1: Antiviral Efficacy

A study published in Antiviral Research assessed various fluorinated nucleosides, including those structurally related to this compound. The findings revealed that these compounds showed comparable selective indices to established antiviral drugs like ribavirin, indicating their potential as novel anti-HCV agents .

Case Study 2: Antitumor Activity Assessment

In a separate investigation focused on antitumor activity, researchers tested a series of sulfonamide derivatives, including this compound. Results indicated that certain derivatives exhibited significant cytotoxic effects on various cancer cell lines while maintaining a favorable safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.